3-[(3-Aminopropyl)amino]-1-propanol

Catalog No.
S733363
CAS No.
40226-15-1
M.F
C6H16N2O
M. Wt
132.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-[(3-Aminopropyl)amino]-1-propanol

CAS Number

40226-15-1

Product Name

3-[(3-Aminopropyl)amino]-1-propanol

IUPAC Name

3-(3-aminopropylamino)propan-1-ol

Molecular Formula

C6H16N2O

Molecular Weight

132.2 g/mol

InChI

InChI=1S/C6H16N2O/c7-3-1-4-8-5-2-6-9/h8-9H,1-7H2

InChI Key

LJSUIIHXGIFTAO-UHFFFAOYSA-N

SMILES

C(CN)CNCCCO

Canonical SMILES

C(CN)CNCCCO

3-[(3-Aminopropyl)amino]-1-propanol, also known as 3-amino-1-propanol, is an organic compound with the molecular formula C6H16N2O. It features a hydroxyl group (-OH) and two amino groups (-NH2) in its structure, which contributes to its reactivity and biological activity. The compound is a colorless to pale yellow liquid and is soluble in water, alcohol, and ether . Its unique structure allows it to participate in various

The chemical behavior of 3-[(3-Aminopropyl)amino]-1-propanol includes its ability to neutralize acids, forming salts and water in an exothermic reaction. This property makes it useful in various industrial applications, particularly in the synthesis of other compounds . Additionally, the compound can undergo nucleophilic substitution reactions due to the presence of the amino groups, facilitating further chemical transformations.

This compound exhibits significant biological activity, including potential interactions with biomolecules. It has been studied for its ability to bind with enzymes, which may lead to inhibition or activation of specific pathways. The molecular mechanisms involve changes in gene expression, making it a candidate for research in pharmacology and biochemistry .

Several methods exist for synthesizing 3-[(3-Aminopropyl)amino]-1-propanol:

  • Alkylation of Amines: This method involves the reaction of 3-aminopropanol with an appropriate alkyl halide.
  • Reductive Amination: This process entails the reaction of an aldehyde or ketone with ammonia or an amine in the presence of a reducing agent.
  • Hydrolysis of Amides: Starting from a corresponding amide, hydrolysis can yield the desired amino alcohol.

These methods can be optimized based on desired yield and purity levels.

3-[(3-Aminopropyl)amino]-1-propanol finds applications across various fields:

  • Pharmaceuticals: Used as an intermediate in drug synthesis.
  • Biotechnology: Acts as a reagent in biochemical assays.
  • Industrial Chemistry: Serves as a building block for surfactants and polymers.

Its versatility makes it valuable in research and industrial settings.

Research into the interaction studies of 3-[(3-Aminopropyl)amino]-1-propanol has revealed its potential effects on enzyme activity and cellular processes. These studies typically involve:

  • Binding Affinity Tests: Evaluating how well the compound binds to target enzymes.
  • Inhibition Studies: Assessing its capability to inhibit specific biochemical pathways.
  • Gene Expression Analysis: Investigating how it influences gene regulation within cells .

These interactions highlight its potential therapeutic applications.

Several compounds share structural similarities with 3-[(3-Aminopropyl)amino]-1-propanol. Here are some notable examples:

Compound NameMolecular FormulaKey Features
3-Amino-1-propanolC3H9NOSimpler structure; fewer functional groups
2-AminoethanolC2H7NOShorter carbon chain; used as a solvent
EthanolamineC2H7NCommonly used in pharmaceuticals; primary amine

Uniqueness

The uniqueness of 3-[(3-Aminopropyl)amino]-1-propanol lies in its dual amino functionality combined with a hydroxyl group, allowing it to participate in complex biochemical interactions not observed in simpler amines or alcohols. This property enhances its utility in both synthetic chemistry and biological applications.

XLogP3

-1.1

UNII

WVJ8RN91HN

Other CAS

40226-15-1

Wikipedia

3-((aminopropyl)amino)-1-propanol

Dates

Modify: 2023-08-15

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